molecular formula C13H8BrNOS B1347280 2-(Benzo[d]thiazol-2-yl)-4-bromophenol CAS No. 6344-17-8

2-(Benzo[d]thiazol-2-yl)-4-bromophenol

Cat. No. B1347280
M. Wt: 306.18 g/mol
InChI Key: ZYMZFYQTMLOGQG-UHFFFAOYSA-N
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Patent
US04020165

Procedure details

2-Aminothiophenol (12.5 g, 0.1 mole) was dissolved in 30 ml. of pyridine and 20.1 g (0.1 mole) of 5-bromosalicylaldehyde was added dropwise during 15 minutes. The solution was warmed on a steam bath for 2 hours and then a stream of air was bubbled through the mixture while heating for another hour. The mixture was poured into 300 ml. of 2 N HCl which was then stirred until crystals formed. The product was removed by filtration, washed with water and recrystallized from ethanol, mp. 164°-165°. Yield, 8.0 g. (26%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[Br:9][C:10]1[CH:17]=[C:14]([CH:15]=O)[C:13]([OH:18])=[CH:12][CH:11]=1>N1C=CC=CC=1>[OH:18][C:13]1[CH:12]=[CH:11][C:10]([Br:9])=[CH:17][C:14]=1[C:15]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
20.1 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
of 2 N HCl which was then stirred until crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a stream of air was bubbled through the mixture
TEMPERATURE
Type
TEMPERATURE
Details
while heating for another hour
ADDITION
Type
ADDITION
Details
The mixture was poured into 300 ml
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol, mp. 164°-165°
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)Br)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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